methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
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Description
Methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Characterization
Compounds with structures similar to the specified chemical have been synthesized and characterized to understand their molecular and crystal structures. For example, a study by Mao, Hu, Wang, Du, and Xu (2015) synthesized a compound and analyzed its molecular structure through X-ray crystallography, revealing interactions that form dimers and further molecular packing arrangements in the crystal lattice (Mao et al., 2015).
Antimicrobial Activity
Pyrimidinone derivatives have been explored for their antimicrobial properties. Kumari et al. (2017) synthesized novel triazole-tagged thieno[2,3-d]pyrimidinone derivatives and evaluated their antibacterial activity against both Gram-negative and Gram-positive bacteria, finding significant activity and highlighting the potential of such compounds in antimicrobial research (Kumari et al., 2017).
Synthesis Methodologies
Research also focuses on developing efficient synthesis methodologies for pyrimidinone derivatives. For instance, the synthesis of 2-(pyrimidin-2'-yl)acetic acids and esters, as described by Brown and Waring (1977), provides a general route to these compounds, which could be applicable to the synthesis of the specified chemical (Brown & Waring, 1977).
Supramolecular Assemblies
Pyrimidinone functionalities are used in designing supramolecular assemblies due to their hydrogen bonding capabilities. Beijer, Sijbesma, Kooijman, Spek, and Meijer (1998) demonstrated the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, highlighting their utility in constructing supramolecular structures (Beijer et al., 1998).
Antioxidant Activity
The antioxidant properties of pyrimidinone derivatives have been evaluated, with compounds showing significant activity. This suggests potential applications in areas where oxidative stress is a concern, such as in the development of therapeutic agents or protective materials (Chkirate et al., 2020).
Properties
IUPAC Name |
methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-12-5-7-13(8-6-12)22-9-4-10-23-15-16(20-18(22)23)21(2)19(27)24(17(15)26)11-14(25)28-3/h5-8H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTSBPZYVDGUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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